molecular formula C6H7ClN2O2S2 B13007948 5-Chloro-4-(methylthio)pyridine-3-sulfonamide

5-Chloro-4-(methylthio)pyridine-3-sulfonamide

Cat. No.: B13007948
M. Wt: 238.7 g/mol
InChI Key: XENPTUKPFJDYJZ-UHFFFAOYSA-N
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Description

5-Chloro-4-(methylthio)pyridine-3-sulfonamide is a chemical compound with a unique structure that includes a chloro group, a methylthio group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(methylthio)pyridine-3-sulfonamide typically involves the introduction of the chloro, methylthio, and sulfonamide groups onto the pyridine ring through a series of chemical reactions. One common method involves the chlorination of a pyridine derivative followed by the introduction of the methylthio group through a nucleophilic substitution reaction. The sulfonamide group is then introduced through a sulfonation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(methylthio)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-4-(methylthio)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition or as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 5-Chloro-4-(methylthio)pyridine-3-sulfonamide exerts its effects depends on its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and methylthio groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(methylthio)pyridine-2-sulfonamide
  • 5-Bromo-4-(methylthio)pyridine-3-sulfonamide
  • 5-Chloro-4-(ethylthio)pyridine-3-sulfonamide

Uniqueness

5-Chloro-4-(methylthio)pyridine-3-sulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the chloro group at the 5-position and the methylthio group at the 4-position on the pyridine ring distinguishes it from other similar compounds.

Properties

Molecular Formula

C6H7ClN2O2S2

Molecular Weight

238.7 g/mol

IUPAC Name

5-chloro-4-methylsulfanylpyridine-3-sulfonamide

InChI

InChI=1S/C6H7ClN2O2S2/c1-12-6-4(7)2-9-3-5(6)13(8,10)11/h2-3H,1H3,(H2,8,10,11)

InChI Key

XENPTUKPFJDYJZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=NC=C1S(=O)(=O)N)Cl

Origin of Product

United States

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